Cyclobutene, 2-propenylidene-

Catalog No.
S14524491
CAS No.
52097-85-5
M.F
C7H8
M. Wt
92.14 g/mol
Availability
In Stock
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Cyclobutene, 2-propenylidene-

CAS Number

52097-85-5

Product Name

Cyclobutene, 2-propenylidene-

IUPAC Name

(3E)-3-prop-2-enylidenecyclobutene

Molecular Formula

C7H8

Molecular Weight

92.14 g/mol

InChI

InChI=1S/C7H8/c1-2-4-7-5-3-6-7/h2-5H,1,6H2/b7-4-

InChI Key

USDJJNZZCBONHN-DAXSKMNVSA-N

Canonical SMILES

C=CC=C1CC=C1

Isomeric SMILES

C=C/C=C/1\CC=C1

Cyclobutene, 2-propenylidene- is an organic compound with the molecular formula C7H8C_7H_8. It features a cyclobutene ring structure with a propenylidene group attached, making it a unique member of the cyclobutene family. Cyclobutene itself is a four-membered cyclic alkene, characterized by its strained ring structure, which contributes to its reactivity and potential applications in organic synthesis and materials science. The compound is known for its distinctive properties, including a relatively low boiling point and high reactivity due to the presence of double bonds in both the cyclobutene and propenylidene portions of the molecule .

: The compound can undergo [2 + 2] photocycloaddition reactions when exposed to UV light, leading to dimerization or polymerization processes .
  • Electrophilic Additions: Due to the presence of double bonds, cyclobutene can undergo electrophilic addition reactions with various electrophiles, resulting in substituted products.
  • These reactions are facilitated by the inherent strain within the cyclobutene ring, making it more reactive compared to larger cyclic alkenes.

    The synthesis of cyclobutene, 2-propenylidene- can be achieved through several methods:

    • Olefin Metathesis: This method involves the exchange of alkyl groups between olefins using catalysts such as ruthenium-based metathesis catalysts.
    • Photochemical Methods: Utilizing light to induce [2 + 2] cycloadditions can yield cyclobutene derivatives from simpler alkenes .
    • Thermal Rearrangement: Heating certain precursors can lead to the formation of cyclobutene structures through rearrangement reactions .

    These methods highlight the versatility in synthesizing this compound and its derivatives.

    Cyclobutene, 2-propenylidene- has several potential applications:

    • Material Science: Its unique structure allows for use in creating novel materials with specific mechanical and optical properties.
    • Organic Synthesis: As a reactive intermediate, it can be utilized in synthesizing more complex organic molecules.
    • Polymer Chemistry: The compound can serve as a monomer for producing polymers with unique properties due to its cyclic structure.

    These applications underscore its significance in both academic research and industrial contexts.

    Interaction studies involving cyclobutene, 2-propenylidene- primarily focus on its reactivity with other chemical species. Notable interactions include:

    • Reactivity with Electrophiles: Investigating how this compound reacts with various electrophiles helps understand its potential in synthetic applications.
    • Polymerization Studies: Understanding how cyclobutene can polymerize under different conditions provides insights into developing new materials.

    These studies are crucial for predicting the behavior of cyclobutene in diverse chemical environments.

    Cyclobutene, 2-propenylidene- shares similarities with several other compounds within the realm of cyclic alkenes. Here are some comparable compounds:

    Compound NameStructure TypeUnique Features
    CyclopenteneFive-membered ringLess strained than cyclobutene; more stable
    CyclohexeneSix-membered ringSaturated; less reactive than cyclobutenes
    1-HexyneLinear alkyneLinear structure; different reactivity profile
    2-MethylcyclopenteneFive-membered ringSubstituted; alters reactivity and stability

    Cyclobutene, 2-propenylidene- is unique due to its combination of both cyclic and linear characteristics through the propenylidene group, offering distinct reactivity patterns not found in these similar compounds. Its strained ring structure also contributes to its higher reactivity compared to less strained cyclic alkenes like cyclopentene and cyclohexene.

    Strain-Release Driven Addition Reactions with [1.1.1]Propellane

    The strain-release reactivity of [1.1.1]propellane has emerged as a cornerstone for synthesizing 2-propenylidenecyclobutene derivatives. Protonation of [1.1.1]propellane generates a highly reactive methylene cyclobutyl cation intermediate, which undergoes trapping by nucleophiles such as nitriles. For instance, nitriles react with this cation to form nitrilium intermediates, which subsequently engage in Mumm-type rearrangements with carboxylic acids to yield imidized methylene cyclobutene derivatives. This metal-free methodology tolerates diverse nitriles (e.g., aromatic, aliphatic) and carboxylic acids, producing derivatives with yields ranging from 45% to 82% (Table 1).

    Table 1: Representative Imidized Methylene Cyclobutene Derivatives via [1.1.1]Propellane Strain Release

    Nitrile SubstrateCarboxylic AcidYield (%)
    BenzonitrileAcetic acid78
    AcetonitrileBenzoyl chloride65
    4-CyanopyridineTrifluoroacetic acid72

    Hyperconjugative effects from substituents, such as siloxy groups, further modulate the reactivity of cyclobutene intermediates. Computational studies reveal that electronic delocalization in open-chain forms (e.g., o-xylylene) reduces strain energy by 9.9 kcal/mol compared to closed cyclobutene systems. This insight informs the design of disubstituted benzocyclobutenes, where aromatic stabilization offsets ring strain, favoring closed-ring products by 13 kcal/mol.

    Radical-based strain-release strategies have also been explored. For example, SF₅ and SF₄Ar radicals add across [1.1.1]propellane to form bicyclo[1.1.1]pentanes bearing bioisosteric sulfur-fluorine motifs. X-ray crystallography confirms exceptionally short transannular distances (1.48–1.52 Å) in these hybrids, underscoring their potential as rigid scaffolds in medicinal chemistry.

    Metal-Free Multi-Component Cyclization Strategies

    Metal-free multicomponent reactions provide modular access to cyclobutene derivatives while avoiding transition-metal contamination. A notable example involves the three-component cyclization of benzo[

    c]dithiol-3-ones, amines, and aldehydes, which proceeds via S–S bond cleavage to yield 2,3-dihydrobenzothiazin-4-ones. This method operates under ambient conditions, achieving yields of 60–85% with broad functional group tolerance (Table 2).

    Table 2: Substrate Scope for Three-Component Cyclization to Dihydrobenzothiazinones

    Benzo[c]dithiol-3-oneAmineAldehydeYield (%)
    5-Methyl derivativeAnilineBenzaldehyde78
    6-Chloro derivativeCyclohexylamine4-Nitrobenzaldehyde68

    Another approach employs diethyldiazabicyclohexene dicarboxylate as a cyclobutadiene precursor, which undergoes intermolecular [4+2] cycloadditions with electron-deficient alkenes (e.g., diethyl fumarate). Hydrolysis and oxidation of the adducts yield bicyclohexene derivatives, demonstrating the utility of strain-release reagents in constructing fused cyclobutene systems.

    Halosulfoamidation Approaches for Functionalized Cyclobutene Analogues

    Halosulfoamidation strategies enable the introduction of sulfur- and halogen-containing groups into cyclobutene frameworks. The reaction of [1.1.1]propellane with SF₅Cl or Ar–SF₄Cl generates bicyclo[1.1.1]pentanes functionalized with SF₅ or SF₄Ar groups via radical addition. These reactions proceed under mild conditions, with SF₅ derivatives exhibiting shorter transannular distances (1.48 Å) compared to SF₄Ar analogues (1.52 Å), as confirmed by X-ray diffraction. The electronic effects of substituents on the aryl group (e.g., electron-withdrawing nitro groups) enhance radical stability, improving yields by 15–20%.

    Photoredox Catalytic Systems for Bicyclo[1.1.1]pentane Derivatives

    Visible-light photoredox catalysis has been harnessed for cyclobutene synthesis through [2+2] cycloadditions. For example, a multicomponent cascade merging aldol and Wittig reactions with visible-light-induced [2+2] cycloaddition produces cyclobutanes from aldehydes, ketones, and olefins. Using [Ir(ppy)₃] as a photocatalyst, this method achieves 70–90% yields with high diastereoselectivity (>20:1 dr). While current applications focus on linear cyclobutanes, ongoing research aims to adapt this strategy for bicyclo[1.1.1]pentane systems by integrating strained alkene precursors.

    Cyclobutene, 2-propenylidene- represents a significant compound in advanced material design, particularly due to its unique structural characteristics and electronic properties. With a molecular formula of C₇H₈ and molecular weight of 92.14 g/mol [1] [2], this cyclobutene derivative exhibits remarkable potential across multiple domains of materials science. The compound's structure features a four-membered cyclobutene ring with a propenylidene substituent, creating opportunities for diverse synthetic transformations and material applications [1] [3].

    Cyclobutene-Based π-Conjugated Macrocyclic Architectures

    The development of cyclobutene-based π-conjugated macrocyclic architectures represents a groundbreaking advancement in nanoscopic materials design. Research has demonstrated that 3,4-bis(methylene)cyclobutene derivatives provide an exceptional framework for constructing large-scale conjugated systems [4] [5]. The rigid four-membered ring structure inherent in cyclobutene compounds creates a vertex with an angle slightly less than 90°, which significantly promotes macrocycle formation through favorable geometric constraints [4].

    These macrocyclic architectures exhibit size-dependent properties that are fundamentally different from their linear counterparts. Smaller macrocycles demonstrate rigid crystalline frameworks with symmetrical conformations in solution, while larger ring sizes enable multiple possible configurations [4] [5]. The absence of end groups in these cyclic systems eliminates the electronic delocalization limitations typically observed in equivalent linear oligomers, resulting in enhanced magnetic, optical, and electronic properties [4].

    Macrocycle TypeStructureVertex AnglePropertiesApplications
    3,4-bis(methylene)cyclobutene-base π-conjugationRigid four-membered ring with vicinal connectionsSlightly less than 90°Promotes macrocycle formationNanoscopic materials
    Smaller macrocyclesRigid crystalline frameworksSymmetrical conformationsSize-dependent propertiesElectronic delocalization
    Larger ring sizesMultiple possible configurationsVariable anglesLinkage-dependent propertiesMagnetic and optical properties

    Density functional theory calculations and molecular dynamics simulations reveal that the electrochemical, photophysical, and magnetic properties of these macrocycles are intrinsically linked to their size and linkage patterns [4] [5]. The facile synthesis of these systems through high-yielding methods enables practical applications in developing materials with tailored electronic properties for advanced technological applications.

    Strain-Promoted Polymerization for High-Performance Thermoplastics

    Strain-promoted polymerization utilizing cyclobutene derivatives has emerged as a revolutionary approach for synthesizing high-performance thermoplastic materials. The inherent ring strain in cyclobutene systems provides a driving force for polymerization reactions that can be precisely controlled to produce materials with exceptional properties [6] [7] [8].

    Recent developments in thioxanthone-sensitized [2+2] photopolymerization have enabled the efficient synthesis of structurally complex truxinate cyclobutane polymers [7]. This methodology demonstrates remarkable improvements when implemented using continuous flow reactor technology, achieving molecular weights ranging from 7.9 to 181.3 kDa compared to 5.5 to 64.3 kDa obtained through traditional batch processes [7]. The continuous flow approach also provides superior dispersity control and enables multigram-scale production, addressing historical limitations in cyclobutane polymer synthesis [7].

    Polymerization TypeMolecular Weight (kDa)YieldDispersityReaction TimeScalabilityKey Features
    Thioxanthone sensitized [2+2] photopolymerization5.5-64.3 (batch)Good to excellentBroad (batch)ExtendedLimitedTruxinate cyclobutane polymers
    Continuous flow polymerization7.9-181.3 (flow)ImprovedNarrower (flow)ReducedMultigram scaleIncreased efficiency
    Cyclobutane-based mechanophores179HighControlled48 hoursMulti-gramStress-responsive properties

    The incorporation of cyclobutene-based mechanophores into polymer systems creates materials with mechanically triggered degradability [8] [9]. These stress-responsive polymers contain cyclobutane residues that undergo ring-opening reactions under mechanical stress, enabling controlled degradation through subsequent hydrolysis under basic conditions [8]. This approach provides a novel solution for developing recyclable high-performance thermoplastics with on-demand degradation capabilities.

    Vertex-Directed Supramolecular Assembly Strategies

    Vertex-directed supramolecular assembly strategies utilizing cyclobutene derivatives have revolutionized the construction of complex three-dimensional architectures. The development of flexible vertices with adjustable angles represents a paradigm shift from traditional rigid coordination-based approaches [10]. These flexible vertices, incorporating both coordination and covalent interactions, enable the selective formation of highly distorted tetrahedral and octahedral cage structures [10].

    The [Tp*WS₃Cu₂(L^a)]⁺ vertex system exemplifies this approach, where the interligand angle of approximately 42.5° creates unique geometric constraints that direct assembly pathways [10]. The size of guest anions serves as a crucial control parameter, enabling reversible transformations between different cage architectures through angular modulation of the flexible vertex units [10].

    Assembly StrategyVertex TypeInterligand AngleResulting StructureControl MechanismSelectivity
    Flexible vertex engineering[Tp*WS₃Cu₂(L^a)]⁺ units42.5°Distorted tetrahedral/octahedral cagesGuest anion templatingSize-dependent
    Face-to-face stackingAromatic ring interactionsVariableChiral cyclobutanesSupramolecular interactionsQuantitative yield
    Cocrystallization approachBinary cocrystalsAligned orientationsFour different substituentsCrystal engineering100% without purification

    Face-to-face stacking interactions of aromatic rings provide another powerful strategy for supramolecular assembly [11]. This approach enables the quantitative formation of chiral cyclobutanes with up to four different aryl substituents through intermolecular [2+2] cross-photoreactions [11]. The process occurs without side products and requires no purification, demonstrating exceptional efficiency in generating complex chiral carbon scaffolds [11].

    Electronic Structure Modulation in Nanoscopic Carbon Frameworks

    Electronic structure modulation in nanoscopic carbon frameworks incorporating cyclobutene units represents a frontier area in materials design. Cyclobutene-annelated dehydroannulenes demonstrate remarkable electronic properties that vary systematically with ring size and structural parameters [12]. These systems exhibit planar diatropic character in 18-membered rings, planar paratropic character in 24-membered rings, and reduced diatropic character in larger 30-membered systems due to increased conformational flexibility [12].

    The stabilization provided by cyclobutene annelation dramatically enhances the stability of these extended π-systems, particularly enabling the formation of planar 24-annulene perimeters that would otherwise be unstable [12]. This stabilization effect is crucial for developing materials with controlled electronic properties and extended conjugation lengths.

    Framework TypeRing SizeElectronic CharacterDipole Moment EnhancementThermal StabilityConductivity ModulationApplications
    Cyclobutene-annelated dehydroannulenes18, 24, 30Diatropic/paratropicVariableStabilized by cyclobutene annelationPlanar perimeter dependentAromatic systems
    Hexafluorocyclobutene derivatives4-memberedπ-electron rearrangement200-235%High decomposition temperaturesElectrostatic contributionCrystal packing control
    Cyclobutane-linked nanothreads1D nanomaterialssp3-hybridizedNot specifiedDiamond-like propertiesPressure-dependentNanomaterial synthesis

    Hexafluorocyclobutene derivatives exhibit exceptional electronic structure modulation capabilities through methoxy substitution [13]. The introduction of methoxy groups creates significant π-electron rearrangement, resulting in dipole moment enhancements of 200-235% compared to the parent compound [13]. This dramatic electronic reorganization influences crystal packing behavior and provides opportunities for designing materials with tunable electrostatic properties [13].

    The development of cyclobutane-linked nanothreads represents another significant advancement in nanoscopic carbon framework design [14] [15]. These one-dimensional materials feature sp3-hybridized diamond-like backbones that can be synthesized through pressure-induced polymerizations [14]. Photochemical mediation of these polymerization processes enables reaction selectivity, producing highly ordered syn-cyclobutane-linked structures with enhanced structural definition compared to thermally produced materials [15].

    XLogP3

    2.1

    Exact Mass

    92.062600255 g/mol

    Monoisotopic Mass

    92.062600255 g/mol

    Heavy Atom Count

    7

    Dates

    Last modified: 08-10-2024

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